molecular formula C14H17NO2 B255114 N-allyl-3-(4-ethoxyphenyl)acrylamide

N-allyl-3-(4-ethoxyphenyl)acrylamide

Cat. No. B255114
M. Wt: 231.29 g/mol
InChI Key: PYIDZQAPEYNDFM-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-(4-ethoxyphenyl)acrylamide, commonly known as AEAA, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

AEAA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, AEAA has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, AEAA has been studied for its potential use as a monomer in the synthesis of polymers with various properties. In agriculture, AEAA has been studied for its potential use as a plant growth regulator.

Mechanism of Action

The mechanism of action of AEAA is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. AEAA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
AEAA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the production of ROS. AEAA has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

AEAA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to inhibit the growth of cancer cells. However, AEAA also has limitations, including its poor solubility in water and its potential to degrade over time.

Future Directions

There are several future directions for AEAA research, including the development of more efficient synthesis methods, the investigation of its potential as a plant growth regulator, and the identification of its molecular targets in cancer cells. Additionally, more studies are needed to fully understand the mechanism of action of AEAA and its potential applications in various fields.

Synthesis Methods

AEAA can be synthesized using various methods, including the Knoevenagel reaction, the Claisen-Schmidt condensation, and the Michael addition reaction. The Knoevenagel reaction involves the condensation of ethyl 4-oxo-4-phenylbutanoate with allylamine in the presence of a base. The Claisen-Schmidt condensation involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. The Michael addition reaction involves the addition of allylamine to ethyl 4-(4-ethoxyphenyl)-2-oxobut-3-enoate.

properties

Product Name

N-allyl-3-(4-ethoxyphenyl)acrylamide

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C14H17NO2/c1-3-11-15-14(16)10-7-12-5-8-13(9-6-12)17-4-2/h3,5-10H,1,4,11H2,2H3,(H,15,16)/b10-7+

InChI Key

PYIDZQAPEYNDFM-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NCC=C

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCC=C

Origin of Product

United States

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